2-(2-Morpholinothiazol-4-yl)acetonitrile
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Overview
Description
2-(2-Morpholinothiazol-4-yl)acetonitrile is a chemical compound with the molecular formula C9H11N3OS and a molecular weight of 209.27 g/mol . It is characterized by the presence of a morpholine ring fused with a thiazole ring, and an acetonitrile group attached to the thiazole ring. This compound is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-(2-Morpholinothiazol-4-yl)acetonitrile typically involves the reaction of morpholine with thiazole derivatives under specific conditions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a halogenated nitrile.
Attachment of the morpholine ring: The thiazole derivative is then reacted with morpholine under controlled conditions to form the desired compound.
Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield. These methods often utilize advanced equipment and optimized reaction conditions to scale up the production process .
Chemical Reactions Analysis
2-(2-Morpholinothiazol-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiazole or morpholine rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(2-Morpholinothiazol-4-yl)acetonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 2-(2-Morpholinothiazol-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-(2-Morpholinothiazol-4-yl)acetonitrile can be compared with other similar compounds, such as:
2-(2-Morpholinothiazol-4-yl)acetate: This compound has a similar structure but with an acetate group instead of an acetonitrile group.
2-(2-Morpholinothiazol-4-yl)ethanol: This compound features an ethanol group attached to the thiazole ring.
2-(2-Morpholinothiazol-4-yl)acetamide: This compound has an acetamide group in place of the acetonitrile group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs .
Properties
IUPAC Name |
2-(2-morpholin-4-yl-1,3-thiazol-4-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c10-2-1-8-7-14-9(11-8)12-3-5-13-6-4-12/h7H,1,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOSSMCUTDZQBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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